Cas no 919355-47-8 (2,5-Dichloro-4-formylphenylboronic acid)
2,5-Dichloro-4-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dichloro-4-formylphenylboronic acid
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- Inchi: 1S/C7H5BCl2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H
- InChI Key: IRKXSPYNUPTEME-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(B(O)O)=C(Cl)C=C1C=O
2,5-Dichloro-4-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603684-250mg |
2,5-Dichloro-4-formylphenylboronic acid; . |
919355-47-8 | 250mg |
€862.20 | 2025-04-15 | ||
| abcr | AB603684-500mg |
2,5-Dichloro-4-formylphenylboronic acid; . |
919355-47-8 | 500mg |
€1207.80 | 2025-04-15 | ||
| abcr | AB603684-1g |
2,5-Dichloro-4-formylphenylboronic acid; . |
919355-47-8 | 1g |
€1670.00 | 2025-04-15 | ||
| Aaron | AR023SVM-250mg |
2,5-Dichloro-4-formylphenylboronic acid |
919355-47-8 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR023SVM-1g |
2,5-Dichloro-4-formylphenylboronic acid |
919355-47-8 | 95% | 1g |
$800.00 | 2025-02-13 |
2,5-Dichloro-4-formylphenylboronic acid Suppliers
2,5-Dichloro-4-formylphenylboronic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2,5-Dichloro-4-formylphenylboronic acid
2,5-Dichloro-4-formylphenylboronic Acid: A Comprehensive Overview
The compound 2,5-Dichloro-4-formylphenylboronic Acid (CAS No. 919355-47-8) is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a dichlorophenyl ring substituted with a formyl group. The combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the realm of cross-coupling reactions.
Boronic acids, such as 2,5-Dichloro-4-formylphenylboronic Acid, have gained immense popularity in recent years due to their role in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides or other coupling partners. The presence of the formyl group in this compound adds an additional layer of functionality, allowing for further modifications and applications in areas such as drug discovery, material synthesis, and chemical biology.
The structure of 2,5-Dichloro-4-formylphenylboronic Acid consists of a phenyl ring with two chlorine atoms at the 2 and 5 positions and a formyl group at the 4 position. The boronic acid group is attached to the phenyl ring via a single bond. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various synthetic transformations. The chlorine atoms act as electron-withdrawing groups, which can influence the reactivity of the boronic acid group during coupling reactions.
Recent advancements in the field of organoboron chemistry have shed light on novel applications of 2,5-Dichloro-4-formylphenylboronic Acid. For instance, researchers have explored its use in the synthesis of biaryl compounds with high precision and efficiency. These compounds are valuable in pharmaceuticals, agrochemicals, and advanced materials due to their unique electronic properties and structural diversity.
In addition to its role in cross-coupling reactions, 2,5-Dichloro-4-formylphenylboronic Acid has been utilized in the construction of complex molecular frameworks through tandem reactions. These reactions involve multiple steps performed under mild conditions, enabling the synthesis of intricate structures that would otherwise be challenging to prepare. The formyl group serves as a reactive site for subsequent functionalization, such as oxidation or condensation reactions.
The synthesis of 2,5-Dichloro-4-formylphenylboronic Acid typically involves multi-step processes that require precise control over reaction conditions. Common methods include chlorination of phenolic derivatives followed by formylation and subsequent conversion to the boronic acid form using standard protocols. The development of efficient synthetic routes has been a focus area for chemists aiming to enhance scalability and reduce costs associated with its production.
From an environmental standpoint, 2,5-Dichloro-4-formylphenylboronic Acid exhibits moderate stability under standard storage conditions. However, like many organoboron compounds, it requires careful handling to prevent degradation or contamination during storage and transportation. Researchers continue to investigate methods to improve its stability while maintaining its reactivity for industrial applications.
In conclusion, 2,5-Dichloro-4-formylphenylboronic Acid (CAS No. 919355-47-8) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it an invaluable tool in contemporary research and industrial applications. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more significant role in shaping the future of chemical innovation.
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